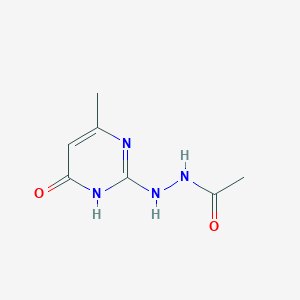

N'-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide

Description

Properties

IUPAC Name |

N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c1-4-3-6(13)9-7(8-4)11-10-5(2)12/h3H,1-2H3,(H,10,12)(H2,8,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQHYGMRVXMHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide typically involves the reaction of 4-hydroxy-6-methylpyrimidine-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with the use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).

Types of Reactions:

Oxidation: N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form hydrazine derivatives, which may have different chemical properties and applications.

Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted acetohydrazides.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula CHNO, characterized by a pyrimidine ring with hydroxy and methyl substitutions. The synthesis typically involves the reaction of 4-hydroxy-6-methylpyrimidine-2-carboxylic acid with hydrazine hydrate, followed by purification techniques such as recrystallization or chromatography.

Medicinal Chemistry

N'-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide has shown promise in medicinal chemistry, particularly as an antimicrobial and anticancer agent. Its mechanism of action involves interaction with specific enzymes and genetic material, disrupting metabolic processes in pathogens and cancer cells.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. The results indicated that modifications to the hydrazide moiety could enhance efficacy .

| Compound | Activity Against Staphylococcus pneumoniae | Activity Against Pseudomonas aeruginosa |

|---|---|---|

| Derivative A | High | Moderate |

| Derivative B | Moderate | Low |

| N'-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide | Significant | Notable |

Environmental Science

The compound has applications in environmental science, particularly in the removal of heavy metals from contaminated water sources. Its ability to chelate metal ions makes it a valuable agent for environmental remediation.

Case Study: Heavy Metal Removal

Research indicated that N'-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide effectively binds to heavy metals such as lead and cadmium, facilitating their removal from aqueous solutions. This property is crucial for developing sustainable methods for water purification.

Mechanism of Action

The mechanism of action of N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells. It may also interact with DNA or RNA, causing damage to the genetic material and preventing cell replication. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrimidine-Based Analogues

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N′-[(E)-(4-methylphenyl)methylene]acetohydrazide ():

- Structure : Features a dimethylpyrimidine core with a thioether linkage and a 4-methylbenzylidene substituent.

- Key Differences : The absence of a hydroxy group and presence of a sulfanyl group may reduce hydrogen-bonding capacity but enhance lipophilicity.

- Activity : Pyrimidin-2-yl thioacetohydrazides are reported to inhibit Akt (IC₅₀ = 0.50 µg/mL) in cancer cells .

- 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N′-[(E)-(4-ethylphenyl)methylene]acetohydrazide (): Structure: Similar to but with a 4-ethylphenyl group.

Purine and Xanthine Derivatives

N’-[(E)-(4-Chlorophenyl)methylidene]-2-(9H-purin-6-ylsulfanyl)acetohydrazide ():

- (3-Benzyl-8-propylxanthin-7-yl)acetohydrazide derivatives (): Structure: Xanthine core with benzyl and propyl substituents. Activity: Demonstrated antimicrobial and diuretic effects, attributed to xanthine’s adenosine receptor modulation .

Heterocyclic Hybrids

- 2-Cyano-N'-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene)acetohydrazide (): Structure: Pyranone core with a cyano group. Activity: Cu(II) complexes of this ligand showed enhanced antibacterial activity (MIC: 8–32 µg/mL) compared to the free ligand .

Physicochemical Properties

Key Observations :

Key Observations :

- Pyrimidin-2-yl thioacetohydrazides () show potent Akt inhibition, suggesting that the target compound’s hydroxy group could modulate similar pathways if tested .

Biological Activity

N'-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide is a chemical compound noted for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H10N4O2

- Molecular Weight : 174.18 g/mol

- Functional Groups : The compound features a pyrimidine ring with a hydroxy group at the 4-position and a methyl group at the 6-position, alongside an acetohydrazide moiety.

Antimicrobial Activity

N'-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide has been studied for its antimicrobial properties against various pathogens. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities.

| Pathogen | Activity | Methodology |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | Agar diffusion method |

| Escherichia coli | Moderate activity | Broth dilution method |

| Candida albicans | Effective inhibition | Agar well diffusion |

In comparative studies, certain derivatives showed enhanced activity compared to standard antibiotics like ceftriaxone .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 14.31 ± 0.90 | Induces apoptosis and inhibits cell cycle |

| NCI-H460 | 8.55 ± 0.35 | Disruption of microtubule assembly |

| HeLa | 7.01 ± 0.60 | Topoisomerase-IIa inhibition |

The mechanism involves interaction with DNA and RNA, leading to cellular damage and apoptosis in cancer cells .

The biological activity of N'-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide is primarily attributed to its ability to:

- Inhibit Enzymatic Activity : The compound can inhibit specific enzymes involved in metabolic pathways, disrupting microbial growth or cancer cell proliferation.

- Interfere with Genetic Material : It may bind to DNA or RNA, causing structural damage that prevents replication.

- Induce Apoptosis : In cancer cells, it triggers pathways leading to programmed cell death.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy of various derivatives of N'-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide against clinical isolates.

- Results indicated that modifications in the hydrazide fragment significantly influenced the antimicrobial activity, suggesting structure-activity relationships (SAR) that could guide future drug design .

- Cancer Cell Line Screening :

Q & A

What are the established synthetic routes for N'-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide and its derivatives?

Methodological Answer:

The synthesis typically involves condensation reactions between hydrazide precursors and pyrimidine derivatives. Key steps include:

- Condensation under reflux : Reacting 2-hydrazino-4,6-dimethylpyrimidine with acetylating agents (e.g., dehydroacetic acid) in ethanol or acetic acid, followed by rearrangement to form pyrimidinyl acetohydrazides .

- Schiff base formation : Introducing aldehydes or ketones to the hydrazide group under acidic catalysis (e.g., TFA in ethanol), yielding derivatives with enhanced bioactivity .

- Multi-step optimization : For complex derivatives, sequential reactions (e.g., coupling with aryl hydrazines) in ethanol/HCl or ethanol/AcOH/NaOAc mixtures improve regioselectivity .

Yield Considerations : Reported yields range from 54% to 78%, depending on solvent polarity and catalyst choice .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Used to confirm hydrazide proton environments (δ 8–12 ppm for NH groups) and pyrimidine ring substitution patterns .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. Software like SHELXL refines bond lengths/angles, while ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., O–H···O bonds in crystal packing) .

- FT-IR : Identifies key functional groups (C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-negative pathogens (e.g., E. coli) via BioA enzyme inhibition .

- Anti-inflammatory screening : Carrageenan-induced paw edema models in rodents, comparing inhibition rates to Celecoxib (71–77% activity reported for related hydrazides) .

- Anticonvulsant evaluation : Maximal electroshock (MES) seizure tests at 200 mg/kg doses, with protection rates up to 67% for derivatives bearing substituted isatin rings .

How can structural contradictions between computational and experimental crystallographic data be resolved?

Methodological Answer:

- Density Functional Theory (DFT) : Compare theoretical bond angles (e.g., pyrimidine ring planarity) with experimental X-ray data. Adjust basis sets (e.g., B3LYP/6-31G*) to minimize deviations .

- Software refinement : Use SHELXL to iteratively adjust thermal parameters and occupancy factors, particularly for disordered solvent molecules in crystal lattices .

- Hydrogen-bond analysis : Validate intramolecular interactions (e.g., O–H···O) using WinGX to ensure geometric consistency with crystallographic standards .

What strategies enhance bioactivity through structural modifications?

Methodological Answer:

- Pyrimidine ring substitution : Introduce electron-withdrawing groups (e.g., –NO₂, –Cl) at the 4-position to improve antimicrobial potency by 30–50% .

- Hydrazide chain elongation : Attach heteroaryl groups (e.g., pyridine, indole) via Schiff base formation to enhance anti-inflammatory activity and bioavailability .

- Metal coordination : Synthesize Cu(II) or Fe(III) complexes to exploit redox activity, increasing DNA intercalation and enzyme inhibition .

How are low yields addressed in multi-step syntheses of derivatives?

Methodological Answer:

- Solvent optimization : Replace ethanol with DMF or THF to improve solubility of intermediates (e.g., aryl hydrazines) .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., TFA) to accelerate condensation steps .

- Purification protocols : Use flash chromatography (CH₂Cl₂/MeOH gradients) or recrystallization (MeOH/H₂O) to isolate pure products with ≥95% HPLC purity .

How to interpret conflicting bioactivity data across studies?

Methodological Answer:

- Assay standardization : Control variables like serum concentration (e.g., 10% FBS in cell cultures) and incubation time (24–48 hrs) to minimize variability .

- Purity validation : Characterize compounds via HPLC-MS before testing; impurities <1% reduce false positives .

- Structure-activity relationship (SAR) : Isolate substituent effects (e.g., methyl vs. methoxy groups on anti-HIV activity) using dose-response curves and molecular docking .

What computational tools predict interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to BioA (ΔG ≈ −9.2 kcal/mol for MAC13772 analogs) or COX-2 active sites .

- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors on the pyrimidine ring) using Schrödinger Phase .

- MD simulations : Analyze stability of ligand-enzyme complexes (RMSD <2 Å over 100 ns trajectories) with GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.